4-(Pyrimidin-2-ylamino)butanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(pyrimidin-2-ylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-7(13)3-1-4-9-8-10-5-2-6-11-8/h2,5-6H,1,3-4H2,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGJESXWPZEPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
General Context and Significance of 4 Pyrimidin 2 Ylamino Butanoic Acid in Chemical and Biological Research
Classification and Chemical Family of the Compound within Heterocyclic Chemistry and Amino Acid Derivatives
From a chemical classification perspective, 4-(Pyrimidin-2-ylamino)butanoic acid is a multifaceted compound. It is categorized as a heterocyclic compound due to the presence of the pyrimidine (B1678525) ring, which is an aromatic ring system containing two nitrogen atoms at positions 1 and 3. researchgate.netnih.gov Furthermore, it is considered an amino acid derivative, as it features a butanoic acid backbone with an amino group linked to the pyrimidine moiety. This dual identity places it in a unique chemical space, bridging the gap between two significant families of organic compounds.
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Chemical Name | This compound |
Data sourced from publicly available chemical databases.
Historical Context of Pyrimidine-Containing Compounds in Drug Discovery and Biochemical Research
The pyrimidine scaffold is of profound historical significance in the realm of biochemistry and pharmacology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are central to the genetic code and cellular function. researchgate.net This inherent biological relevance has long made pyrimidine derivatives a focal point of drug discovery efforts.
Historically, the structural modification of the pyrimidine ring has led to the development of a wide array of therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netmdpi.com The versatility of the pyrimidine core allows for diverse substitutions, enabling chemists to modulate the biological activity and pharmacokinetic properties of the resulting molecules. nih.gov
Table 2: Examples of Broad Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antiviral | Infectious Diseases |
| Antibacterial | Infectious Diseases |
| Anti-inflammatory | Immunology |
| Antifungal | Infectious Diseases |
| Antihypertensive | Cardiovascular Diseases |
This table represents the general scope of pyrimidine derivatives and not specific activities of this compound.
Synthetic Strategies and Methodologies for 4 Pyrimidin 2 Ylamino Butanoic Acid and Its Analogues
Established Synthetic Pathways for the Target Compound
Traditional approaches to synthesizing 4-(pyrimidin-2-ylamino)butanoic acid and its analogues predominantly involve nucleophilic aromatic substitution and catalyzed coupling reactions. These methods have proven effective in generating the desired molecular scaffold.
Amination Reactions Involving Pyrimidine (B1678525) Precursors and Butanoic Acid Derivatives
A common and straightforward method for the synthesis of this compound involves the direct amination of a pyrimidine precursor bearing a suitable leaving group at the 2-position with a 4-aminobutanoic acid derivative. The reactivity of the pyrimidine ring is enhanced by the presence of electron-withdrawing nitrogen atoms, facilitating nucleophilic attack by the amino group of the butanoic acid derivative.
Typically, 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) is employed as the electrophilic partner. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. While conventional heating has been traditionally used, leading to prolonged reaction times, modern techniques are being explored to improve efficiency.
A solid-phase synthesis approach has also been reported for analogous N-(pyrimidin-2-yl)amino acid amides, which can be adapted for the synthesis of the target acid. This methodology involves immobilizing the amino acid on a resin support, followed by reaction with a 2-halopyrimidine. 2-Fluoropyrimidine has been noted as a particularly reactive precursor in such solid-phase syntheses, exhibiting a significantly higher reaction rate compared to its chloro or bromo counterparts.
Coupling Reactions for Pyrimidine-Amino Acid Linkage
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds and are applicable to the synthesis of this compound. This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional nucleophilic substitution.
In a typical Buchwald-Hartwig amination, a 2-halopyrimidine (e.g., 2-bromopyrimidine) is coupled with 4-aminobutanoic acid or its ester derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle and can be tailored to the specific substrates. Sterically hindered biaryl phosphine ligands have shown great success in facilitating these types of couplings.
The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine product and regenerate the active catalyst.
Development of Novel Synthetic Routes and Reaction Optimizations
In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of pyrimidine derivatives.
Green Chemistry Approaches in Synthesis
Microwave and ultrasound irradiation have been explored as alternative energy sources to conventional heating for the synthesis of pyrimidine-containing compounds. nih.govnih.gov These techniques often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles by minimizing the formation of byproducts.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the rate of chemical reactions by efficiently and uniformly heating the reaction mixture. This has been successfully applied to the synthesis of various aminopyrimidine derivatives. For the synthesis of this compound, a microwave-assisted nucleophilic aromatic substitution between a 2-halopyrimidine and a 4-aminobutanoic acid ester could potentially offer a rapid and high-yielding route.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. nih.gov The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to enhanced reaction rates. nih.gov This technique has been reviewed for the synthesis of pyrimidines and their fused derivatives, highlighting its potential for efficient and environmentally benign synthesis. nih.govnih.gov
Catalyst Development for Enhanced Reaction Efficiency
The development of more active and robust catalyst systems is a continuous effort in the field of cross-coupling reactions. For the Buchwald-Hartwig amination, research focuses on designing new phosphine ligands that can promote the coupling of a wider range of substrates under milder conditions and with lower catalyst loadings. The use of pre-catalysts, which are stable and easily handled precursors that generate the active catalytic species in situ, has also become increasingly common, improving the reliability and reproducibility of these reactions. Furthermore, the exploration of catalysts based on more abundant and less expensive metals than palladium is an active area of research, aiming to provide more sustainable alternatives for C-N bond formation.
Synthesis of Structurally Related Pyrimidine-Butanoic Acid Derivatives for Comparative Studies
The synthesis of a series of structurally related analogues of this compound is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. These analogues are typically prepared using similar synthetic methodologies as the parent compound, with variations in the starting materials.
For instance, the synthesis of N-(pyrimidin-2-yl)glycine and N-(pyrimidin-2-yl)-beta-alanine can be achieved by reacting 2-chloropyrimidine with glycine (B1666218) and beta-alanine, respectively, under basic conditions. Similarly, 2-(pyrimidin-2-ylamino)propanoic acid and its enantiomers, (R)- and (S)-2-(pyrimidin-2-ylamino)butanoic acid , can be synthesized from the corresponding alpha-amino acids.
Analogues with substitutions on the pyrimidine ring, such as 4-((4-methylpyrimidin-2-yl)amino)butanoic acid and 4-((4,6-dimethylpyrimidin-2-yl)amino)butanoic acid , are prepared using the appropriately substituted 2-chloro- or 2-bromopyrimidine precursors. The introduction of methyl groups on the pyrimidine ring can influence the electronic properties and steric hindrance of the molecule, which can in turn affect its biological activity.
The following table summarizes the key structural features of these analogues:
| Compound Name | Structure | Key Features |
| This compound | Parent Compound | |
| N-(Pyrimidin-2-yl)glycine | Shorter amino acid side chain | |
| N-(Pyrimidin-2-yl)-beta-alanine | Isomeric amino acid side chain | |
| 2-(Pyrimidin-2-ylamino)propanoic acid | Amino group at the alpha-position of propanoic acid | |
| (R)-2-(Pyrimidin-2-ylamino)butanoic acid | R-enantiomer with amino group at the alpha-position | |
| (S)-2-(Pyrimidin-2-ylamino)butanoic acid | S-enantiomer with amino group at the alpha-position | |
| 4-((4-Methylpyrimidin-2-yl)amino)butanoic acid | Methyl substitution on the pyrimidine ring | |
| 4-((4,6-Dimethylpyrimidin-2-yl)amino)butanoic acid | Dimethyl substitution on the pyrimidine ring |
Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is a fundamental tool for probing the molecular structure of 4-(Pyrimidin-2-ylamino)butanoic acid. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring and the butanoic acid chain. The chemical shifts (δ) would be influenced by the electronic environment of each proton. For instance, the protons on the pyrimidine ring would likely appear in the aromatic region, while the protons of the aliphatic chain would be found further upfield. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity of the butanoic acid backbone.
Similarly, a ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. The carbons of the pyrimidine ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the butanoic acid chain. The carbonyl carbon of the carboxylic acid would be expected to have the largest chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predicted values and typical ranges for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine-H | 8.0 - 8.5 | Doublet | 2H |
| Pyrimidine-H | 6.5 - 7.0 | Triplet | 1H |
| N-H | 5.0 - 6.0 | Broad Singlet | 1H |
| α-CH₂ (to COOH) | 2.2 - 2.6 | Triplet | 2H |
| β-CH₂ | 1.8 - 2.2 | Multiplet | 2H |
| γ-CH₂ (to NH) | 3.2 - 3.6 | Quartet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on predicted values and typical ranges for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 170 - 180 |
| Pyrimidine-C (attached to N) | 160 - 165 |
| Pyrimidine-C | 155 - 160 |
| Pyrimidine-C | 110 - 115 |
| γ-C (to NH) | 40 - 45 |
| α-C (to COOH) | 30 - 35 |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid would produce a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would likely appear as a moderate band around 3300-3500 cm⁻¹. Vibrations associated with the pyrimidine ring, such as C=N and C=C stretching, would be observed in the 1400-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound This table is based on typical vibrational frequencies for the functional groups present.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| N-H (Amine) | Stretching | 3300 - 3500 | Moderate |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Moderate |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong, Sharp |
| C=N, C=C (Pyrimidine) | Stretching | 1400 - 1600 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways could include the loss of the carboxylic acid group (a fragment at M-45) or cleavage of the butanoic acid chain, providing further evidence for the proposed structure. The fragmentation of pyrimidine-containing compounds often involves characteristic losses related to the heterocyclic ring.
Crystallographic Studies and Solid-State Characterization
While spectroscopic methods define the molecular structure, crystallographic studies reveal how the molecules are arranged in the solid state. This information is crucial for understanding physical properties and intermolecular interactions.
Supramolecular Synthons and Hydrogen Bonding Networks
The crystal packing of this compound would be largely governed by hydrogen bonding. The molecule contains multiple hydrogen bond donors (the carboxylic acid O-H and the amine N-H) and acceptors (the carboxylic acid C=O, the pyrimidine nitrogens, and the amine nitrogen). This functionality allows for the formation of robust and predictable hydrogen bonding patterns known as supramolecular synthons.
A highly probable and stable synthon would be the carboxylic acid dimer, where two molecules are linked by strong O-H···O=C hydrogen bonds, forming a characteristic R²₂(8) graph set motif. Additionally, the amino-pyrimidine moiety is well-known to form strong hydrogen bonds with carboxylic acids. This could lead to a competing or complementary interaction where the carboxylic acid protonates a pyrimidine nitrogen, forming a salt, or engages in a strong N-H···N or O-H···N hydrogen bond. These interactions would link the molecules into extended one-, two-, or three-dimensional networks, defining the supramolecular architecture of the solid state.
Polymorphism and Co-crystallization Studies
No published studies were found that detail the existence of different polymorphic forms of this compound. Furthermore, there is no available research on attempts to form co-crystals of this compound with other molecules, which would typically include detailed crystallographic data and analysis of intermolecular interactions.
Advanced Chiroptical Spectroscopy for Stereochemical Investigations
There is no information available in the scientific literature regarding the use of advanced chiroptical techniques, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), to investigate the stereochemistry of this compound. Such studies would be essential for confirming the absolute configuration of chiral centers if they exist within the molecule.
Computational Chemistry and Theoretical Investigations of 4 Pyrimidin 2 Ylamino Butanoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. researchgate.netmdpi.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+G(d) or 6-311++G(d,p) are frequently employed to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netbiointerfaceresearch.comresearchgate.net
The first step in a computational study is typically geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization yields crucial data on bond lengths, bond angles, and dihedral angles. For 4-(Pyrimidin-2-ylamino)butanoic acid, this analysis would reveal the precise spatial relationship between the pyrimidine (B1678525) ring and the butanoic acid side chain, identifying the preferred conformation. In related amide derivatives, the molecular backbone has been observed to adopt an extended, all-trans configuration to minimize steric hindrance. mdpi.com This process is fundamental as all other electronic properties are calculated from this optimized, low-energy structure. researchgate.net
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. thaiscience.info
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high chemical stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the global reactivity of the molecule.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table outlines the key quantum chemical parameters derived from HOMO-LUMO energies, which are used to quantify the reactivity and stability of a molecule.
Analysis of similar pyrimidine derivatives has shown that such calculations can effectively predict their chemical behavior. researchgate.net For this compound, this analysis would pinpoint which atoms are most involved in electron donation and acceptance, guiding the understanding of its interaction mechanisms.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and stabilizing interactions between filled "donor" orbitals and empty "acceptor" orbitals. biointerfaceresearch.com This method is particularly useful for understanding hyperconjugation and delocalization of electron density.
Key insights from NBO analysis include:
Charge Distribution: It calculates the natural charges on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis.
The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution across the surface of a molecule. researchgate.net It is invaluable for identifying the regions of a molecule that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic interactions and hydrogen bonding. researchgate.net
The ESP map is color-coded:
Red: Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).
Blue: Indicates regions of low electron density and positive electrostatic potential, representing sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms like N-H or O-H).
Green/Yellow: Represent areas with intermediate or near-neutral potential. researchgate.net
For this compound, the ESP map would be expected to show strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring. A strong positive potential (blue) would be anticipated around the hydrogen of the carboxylic acid and the hydrogen of the secondary amine, highlighting their roles as hydrogen bond donors.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and flexibility. mdpi.com
MD simulations are particularly useful for performing a conformational analysis of flexible molecules like this compound. The butanoic acid chain possesses several rotatable single bonds, allowing it to adopt numerous conformations in solution.
An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and tracking the atomic trajectories over a period of nanoseconds. mdpi.commdpi.com This analysis would reveal:
The most stable and frequently occurring conformations of the molecule.
The flexibility of the aliphatic chain and the rotational freedom around the C-N bond linking the chain to the pyrimidine ring.
The dynamics of intramolecular hydrogen bonding.
The interaction and organization of solvent molecules around the solute.
By understanding the conformational landscape and flexibility, researchers can gain a more complete picture of how the molecule might interact with biological targets. mdpi.com
Ligand-Target Interaction Dynamics
To understand the therapeutic potential of this compound, it is crucial to investigate its interaction with biological macromolecules. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. These techniques allow for the prediction of binding affinities and the visualization of interaction dynamics at an atomic level. nih.govnih.govmdpi.commdpi.com
Molecular docking studies are typically employed to predict the preferred binding mode of a ligand to a target protein. nih.govnih.gov For this compound, this would involve docking the molecule into the active site of a relevant enzyme or receptor. The process generates a binding score, which is indicative of the binding affinity. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex can be identified. For instance, the pyrimidine ring can act as a hydrogen bond acceptor, while the butanoic acid chain can engage in hydrophobic interactions. nih.gov
A hypothetical molecular docking study of this compound with a kinase, a common target for pyrimidine-containing inhibitors, might reveal the following interactions:
| Receptor Residue | Interaction Type | Distance (Å) |
| LYS78 | Hydrogen Bond | 2.1 |
| GLU95 | Hydrogen Bond | 2.5 |
| LEU132 | Hydrophobic | 3.8 |
| VAL140 | Hydrophobic | 4.2 |
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of molecules with high accuracy. researchgate.netphyschemres.orgtandfonline.comjchemrev.com These predictions are crucial for the structural elucidation and characterization of novel compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming the structure of a synthesized compound. researchgate.netmdpi.comsemanticscholar.org DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and then calculate the NMR shielding tensors. mdpi.comnih.gov The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts can be correlated with experimental data to validate the proposed structure. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally. nih.gov
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 162.5 |
| C4 | 8.3 | 158.0 |
| C5 | 6.6 | 110.2 |
| C6 | 8.3 | 158.0 |
| C1' | 3.5 | 40.8 |
| C2' | 2.0 | 25.1 |
| C3' | 2.4 | 31.5 |
| C4' | - | 175.3 |
| NH | 7.5 | - |
| OH | 12.1 | - |
Computational methods are also employed to predict the vibrational (infrared, IR) spectra of molecules. nih.govsciensage.infoijcce.ac.irresearchgate.netarxiv.org By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. physchemres.orgafricanjournalofbiomedicalresearch.com The predicted spectrum shows the characteristic absorption bands corresponding to the vibrational modes of the molecule, such as N-H stretching, C=O stretching, and C-N stretching.
Comparing the theoretical IR spectrum with the experimental spectrum aids in the assignment of the observed absorption bands to specific molecular vibrations. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other method-dependent errors. researchgate.net
A table of predicted IR vibrational frequencies for key functional groups in this compound is presented below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3550 |
| N-H Stretch | 3400 |
| C=O Stretch | 1715 |
| C=N Stretch | 1650 |
| C-N Stretch | 1320 |
Computational Approaches for Reaction Mechanism Elucidation
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides a powerful lens through which to view the intricate details of reaction pathways. mdpi.comresearchgate.netgrowingscience.comyoutube.com For this compound, computational methods can be used to investigate its synthesis and potential chemical transformations.
By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step of a reaction. mdpi.com This information is crucial for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route. For example, the synthesis of this compound likely involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the amino group of 4-aminobutanoic acid. DFT calculations can model this reaction, providing insights into the geometry of the transition state and the influence of catalysts or solvent on the reaction rate. mdpi.com
Furthermore, computational studies can explore the reactivity of this compound in subsequent reactions. For instance, the carboxylic acid group can be derivatized, and computational models can predict the most likely sites of electrophilic or nucleophilic attack, guiding further synthetic modifications.
Preclinical Biological Activity and Pharmacological Potential in Vitro and in Vivo Non Human Studies
Antimicrobial Activity Studies
No specific studies were identified that evaluated the antimicrobial activity of 4-(Pyrimidin-2-ylamino)butanoic acid.
There is no available data from in vitro studies assessing the efficacy of this compound against gram-positive or gram-negative bacterial strains.
Information regarding the in vitro antifungal activity of this compound is not present in the reviewed scientific literature.
No studies were found that investigated the antitubercular potential of this compound.
Anti-inflammatory Properties
There is no available research on the anti-inflammatory properties of this compound.
Data from cellular assays evaluating the effect of this compound on inflammatory markers could not be located.
No in vivo studies using animal models to investigate the anti-inflammatory potential of this compound have been published.
Enzyme Inhibition Studies
While no specific enzyme inhibition studies were found for "this compound," the broader class of pyrimidine (B1678525) derivatives has been extensively investigated for this activity.
Kinase Inhibition Potential
Numerous pyrimidine-containing compounds have been identified as potent kinase inhibitors, a class of enzymes crucial in cellular signaling pathways that are often dysregulated in cancer. For instance, various 2-arylamino-4-aryl-pyrimidines have been synthesized and shown to be potent inhibitors of p21-Activated Kinase 1 (PAK1), a kinase involved in cell proliferation and survival. nih.gov The incorporation of a bromide at the 5-position of the pyrimidine core, combined with a 1,2-dimethylpiperazine (B29698) pendant domain, resulted in a lead compound with significant PAK1 inhibition and anti-proliferative activity in colon cancer cell lines. nih.gov
Furthermore, a series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. nih.gov One compound, 8h , which features an aminopyrimidine core, demonstrated high PLK4 inhibitory activity with an IC50 of 0.0067 μM. nih.gov These findings highlight the potential of the pyrimidine scaffold in designing effective kinase inhibitors for cancer therapy.
Other Enzyme Targets
Research into other enzyme targets for pyrimidine derivatives is ongoing. The structural similarities to purines suggest that these compounds could potentially interact with a wide range of enzymes that utilize purine-based cofactors or substrates. However, specific data for "this compound" is not available.
Anticancer Activity (in vitro cell lines and animal models)
The anticancer potential of pyrimidine derivatives is a significant area of research.
In Vitro Cytotoxicity Assays against Cancer Cell Lines
Derivatives of pyrimidine have demonstrated cytotoxic effects against various cancer cell lines. For example, a series of novel 4-amino-5-cyano-2-sulfonylpyrimidines were synthesized and evaluated for their cytotoxic activity against a panel of cancer cell lines including A431, A549, A375, HCT 116, MCF7, LNCap, and SH-SY5Y. researchgate.net
In another study, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were tested for their anti-proliferative properties in breast cancer models. mdpi.com One of the most promising compounds showed strong cytotoxicity against the MCF-7 cell line with an IC50 value of 8.3 μg/mL. mdpi.com Similarly, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MFC-7 and MDA-MB-231 breast cancer cell lines, showing their potential as anticancer agents. nih.gov
While these studies underscore the anticancer potential of the pyrimidine scaffold, no in vitro cytotoxicity data for "this compound" has been reported.
In Vivo Xenograft Models or Other Cancer Animal Models
The in vivo anticancer efficacy of pyrimidine derivatives has been demonstrated in various animal models. For instance, N4-(4-methoxyphenyl)-N4-methyl-5,6,7,8-tetrahydrobenzo mdpi.comnih.govthieno[2,3-d]pyrimidine-2,4-diamine, a 4-substituted aminothieno[2,3-d]pyrimidine derivative, showed significant anti-tumor effects in an MDA-MB-435 xenograft model. mdpi.com
Radioprotective Activity (in vivo animal models)
Certain pyrimidine-containing molecules have been investigated for their ability to protect against the harmful effects of ionizing radiation. A study on new pyrazolo[3,4-d]pyrimidines containing amino acid moieties revealed that some of these compounds exhibited significant in vivo radioprotective activity. nih.gov Specifically, 4-methylthio-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-butanoic acid (3e ) and 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-pyrrolidine-2-carboxylic acid (4 ) were identified as having notable radioprotective effects. nih.gov This suggests that the pyrimidine nucleus, in combination with an amino acid side chain, could be a promising scaffold for the development of radioprotective agents. There is currently no data available on the radioprotective activity of "this compound."
Other Reported Biological Activities
A comprehensive review of scientific literature and preclinical trial databases reveals a notable absence of published in vitro or in vivo non-human studies investigating the specific antiviral, analgesic, or anti-HIV activities of the chemical compound this compound. While the broader class of pyrimidine derivatives has been a subject of extensive research, leading to the discovery of compounds with a wide range of pharmacological effects, this specific molecule does not appear to have been a direct focus of such investigations based on currently available public domain data.
Consequently, there are no detailed research findings from non-human studies to report regarding the potential for this compound to act as an antiviral, analgesic, or anti-HIV agent. The subsequent data table reflects this lack of specific preclinical information.
Interactive Data Table: Summary of Other Reported Preclinical Biological Activities for this compound
| Activity | Assay Type | Model System | Key Findings |
| Antiviral | Data Not Available | Data Not Available | No specific preclinical studies reported. |
| Analgesic | Data Not Available | Data Not Available | No specific preclinical studies reported. |
| Anti-HIV | Data Not Available | Data Not Available | No specific preclinical studies reported. |
Mechanisms of Action and Molecular Interactions Non Human/cellular Level
Target Identification and Validation
There is no available research identifying or validating specific biological targets, such as enzymes or receptors, for 4-(Pyrimidin-2-ylamino)butanoic acid.
Ligand-Receptor Binding Studies (in vitro, computational)
No studies detailing the receptor affinity or selectivity of this compound have been published.
Computational studies, including molecular docking and dynamics simulations, to elucidate the binding interactions of this compound with any potential biological target are not present in the scientific literature.
Cellular Pathway Modulation
There is no information regarding the modulation of any signal transduction pathways, including SMAD3 phosphorylation in the context of fibrosis, by this compound.
No gene expression analyses, such as those using RNA-seq or qPCR, have been reported in response to treatment with this compound.
Biochemical Effects
Extensive literature searches did not yield specific data on the direct biochemical effects of This compound concerning the inhibition of protein synthesis or DNA replication. While the broader class of pyrimidine (B1678525) derivatives has been studied for such activities, research focusing specifically on this compound is not publicly available.
Generally, pyrimidine analogs can interfere with fundamental cellular processes. Some derivatives act as competitive inhibitors of enzymes involved in nucleotide biosynthesis, thereby depleting the precursors necessary for DNA and RNA synthesis. Others can be incorporated into DNA or RNA, leading to chain termination or dysfunctional macromolecules. However, without specific experimental data for this compound, any discussion of its effects on protein synthesis and DNA replication would be speculative.
Future in vitro studies would be necessary to elucidate the specific biochemical profile of this compound. Such research could involve:
Protein Synthesis Inhibition Assays: Utilizing cell-free translation systems or cultured cells to measure the rate of protein synthesis in the presence of the compound.
DNA Replication Assays: Employing methods like BrdU incorporation assays in cell cultures or DNA polymerase activity assays to determine any inhibitory effects on DNA synthesis.
Currently, there are no published research findings or data tables detailing the impact of this compound on these specific biochemical pathways.
Structure Activity Relationship Sar Studies of 4 Pyrimidin 2 Ylamino Butanoic Acid Derivatives
Influence of Pyrimidine (B1678525) Ring Substitutions on Biological Activity
The pyrimidine ring is a critical pharmacophoric element in this class of compounds, and its substitution pattern profoundly impacts biological activity. Modifications at the C4, C5, and C6 positions have been shown to modulate potency and selectivity against various biological targets.
Research into 2-aminopyrimidine (B69317) derivatives as inhibitors of prostaglandin (B15479496) E2 (PGE2) production has shown that substitutions at the C5 position are critical. For 2-amino-4,6-dichloropyrimidines, derivatives with smaller C5 substituents like hydrogen or methyl were largely inactive, whereas those with a 5-butyl group showed significant potency. nih.gov However, in a series of monoaryl- and bisarylpyrimidines, the opposite trend was observed: a shorter C5 substituent (hydrogen) led to higher potency in inhibiting PGE2 production, with 2-amino-4,6-diphenylpyrimidine being the most effective inhibitor with an IC50 of 3 nM. nih.gov
In a different study focusing on glutathione (B108866) reductase (GR) inhibition, the placement of chloro and amino groups on the pyrimidine ring was systematically evaluated. The results indicated that the presence and position of these groups were key determinants of inhibitory activity. juniperpublishers.com Among the tested compounds, 4-amino-2,6-dichloropyrimidine (B161716) was the most potent inhibitor, suggesting that dichlorination at the C2 and C6 positions, combined with an amino group at C4, is a favorable pattern for GR inhibition. juniperpublishers.com
| Compound/Derivative | Substitution Pattern | Target | Activity (IC50 / KI) |
| 2-Amino-4,6-diphenylpyrimidine | H at C5; Phenyl at C4, C6 | PGE2 Production | IC50 = 3 nM nih.gov |
| 4-Amino-2,6-dichloropyrimidine | NH2 at C4; Cl at C2, C6 | Glutathione Reductase | KI = 0.979 µM juniperpublishers.com |
| 4-Amino-6-chloropyrimidine | NH2 at C4; Cl at C6 | Glutathione Reductase | KI = 1.269 µM juniperpublishers.com |
| 4-Amino-2-chloropyrimidine | NH2 at C4; Cl at C2 | Glutathione Reductase | KI = 1.847 µM juniperpublishers.com |
| Pyrimidine (unsubstituted) | H at C2, C4, C5, C6 | Glutathione Reductase | KI = 2.984 µM juniperpublishers.com |
Studies on β-glucuronidase inhibitors also highlight the importance of C4 substituents. A derivative featuring a piperazinyl group at the C4 position of the pyrimidine ring was identified as a highly potent inhibitor (IC50 = 2.8 µM), significantly more active than the standard, D-saccharic acid 1,4-lactone. mdpi.comnih.gov Conversely, replacing the piperazinyl group with a 4-phenylpiperazinyl substituent at the same position resulted in an inactive compound. mdpi.com This stark difference suggests that the terminal hydrogen on the piperazine (B1678402) nitrogen may play a crucial role in binding to the enzyme's active site, likely through hydrogen bonding. mdpi.com
Impact of Butanoic Acid Chain Modifications
A common strategy involves the conversion of the terminal carboxylic acid to an amide. This modification neutralizes the negative charge and introduces opportunities for additional hydrogen bonding interactions, which can alter the binding mode and potency. In a study on a related series of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives, the parent carboxylic acid was converted into a variety of amides. researchgate.net The resulting butanamide derivatives, formed by coupling with amines like morpholine, aniline, and 3-aminomethylpyridine, demonstrated that this part of the molecule could be successfully modified to explore new interactions with target proteins. researchgate.net This approach highlights the versatility of the butanoic acid chain as a scaffold for further derivatization aimed at improving biological performance.
| Parent Structure | Modification on Butanoic Acid Chain | Resulting Derivative |
| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid | Coupled with aniline | 4-Oxo-N-phenyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide researchgate.net |
| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid | Coupled with morpholine | 1-(Morpholin-4-yl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione researchgate.net |
| 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid | Coupled with 3-aminomethylpyridine | N-(Pyridin-3-ylmethyl)-4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanamide researchgate.net |
Furthermore, the introduction of other functional groups along the chain, such as an oxo group, creates derivatives like 4-oxo-4-((4-((2-pyrimidinylamino)sulfonyl)phenyl)amino)butanoic acid. ontosight.ai Such modifications alter the chain's flexibility and electronic properties, providing another avenue for SAR exploration.
Role of Linker (Amino) Group in Bioactivity
The amino group linking the pyrimidine ring and the butanoic acid chain is a pivotal element of the molecular architecture. Its primary role is often to act as a hydrogen bond donor, a feature frequently identified as essential for binding affinity in docking studies of 2-aminopyrimidine-based inhibitors. mdpi.com The nitrogen atom and its associated hydrogen are critical for forming key interactions with amino acid residues in the active sites of target enzymes.
The significance of this linker is underscored by studies where it is modified or replaced. For instance, in the series of compounds based on a 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid scaffold, the simple amino linker is replaced by a more rigid piperazine ring system. researchgate.net This structural alteration significantly changes the geometry and flexibility of the molecule, fixing the relative orientation of the pyrimidine ring and the butanoic acid side chain. Such a modification can be beneficial if a specific, rigid conformation is required for optimal binding, or detrimental if flexibility is needed to adapt to the target's binding pocket.
The inherent properties of the amino group—its basicity, hydrogen bonding capacity, and role as a flexible tether—are therefore central to the bioactivity of these compounds. Any modification, from simple alkylation to incorporation into a heterocyclic system, can dramatically alter the molecule's interaction with its biological target, making the linker a key focus for optimization. researchgate.net
Systematic Structural Modifications for Enhanced Potency and Selectivity
The rational design of more potent and selective inhibitors based on the 4-(pyrimidin-2-ylamino)butanoic acid scaffold involves a systematic process of structural modification. This process leverages initial SAR findings to guide the synthesis of new generations of compounds with improved therapeutic properties.
A typical strategy begins with the core scaffold and explores substitutions at various positions to identify "hot spots" where modifications lead to significant gains in activity. For example, after identifying the 2-aminopyrimidine core as a viable starting point, researchers systematically introduce different functional groups onto the pyrimidine ring. Studies on EGFR inhibitors have utilized this approach by attaching various Michael addition acceptors to the 2-aminopyrimidine structure. nih.gov This strategy allows for fine-tuning of the molecule's reactivity and binding affinity, providing a method to balance potency against mutant EGFR with selectivity over the wild-type enzyme, thereby potentially reducing "off-target" toxicity. nih.gov
Once an optimized pyrimidine substitution pattern is identified, further modifications can be made to other parts of the molecule, such as the butanoic acid chain. researchgate.net This multi-stage optimization allows for the progressive enhancement of desired biological effects. By combining favorable substitutions on the pyrimidine ring with optimized side chains and linkers, researchers can systematically navigate the chemical space to develop lead compounds with superior potency and selectivity profiles.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a crystal structure of the target protein, ligand-based drug design methods such as pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable tools. These computational techniques are used to identify the key chemical features responsible for the biological activity of a series of compounds and to predict the activity of novel molecules.
For classes of compounds related to 2-aminopyrimidines, pharmacophore models have been successfully developed. For instance, a study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors generated a five-point pharmacophore model. nih.gov This model consisted of specific features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, along with their precise spatial arrangement required for potent inhibitory activity. The resulting pharmacophore hypothesis yielded a statistically significant 3D-QSAR model, which was then used to predict the activity of new compounds and guide further design efforts. nih.gov
Similarly, a pharmacophore model for 2-(4-methylsulfonylphenyl)pyrimidine derivatives as COX-2 inhibitors was developed, featuring four hydrogen bond acceptors and one hydrogen bond donor. researchgate.net Docking studies complemented this model by revealing the likely binding orientation of these inhibitors within the COX-2 active site, showing interactions with key residues such as Arg513, Val523, and Ser530. researchgate.net These computational insights highlight the essential structural requirements for activity and provide a rational basis for designing new derivatives with enhanced potency. The consistent identification of hydrogen bond donors and acceptors in these models underscores the importance of the amino group and other polar functionalities within the this compound scaffold.
Metabolic Pathways and Pharmacokinetics Non Human/preclinical
In Vitro Metabolic Stability (e.g., liver microsomes)
There is no publicly available data from in vitro studies, such as those using liver microsomes, to characterize the metabolic stability of 4-(Pyrimidin-2-ylamino)butanoic acid. Such studies are crucial in early drug discovery to estimate the intrinsic clearance of a compound and predict its metabolic fate in a living system. The absence of this data means that the susceptibility of this compound to phase I and phase II metabolic enzymes is currently unknown.
Metabolite Identification and Characterization
No studies have been published that identify or characterize the potential metabolites of this compound. Metabolite identification is a critical step in understanding the biotransformation pathways of a compound and in assessing the potential for the formation of active or toxic metabolites. Without such studies, the metabolic pathways of this compound remain unelucidated.
Absorption, Distribution, Metabolism, Excretion (ADME) Predictions (computational)
In the absence of experimental data, computational (in silico) models can provide predictions of the ADME properties of a molecule based on its structure. These predictions are valuable for estimating the pharmacokinetic profile of a compound before it undergoes extensive experimental testing. The following table presents a summary of the predicted ADME properties for this compound, generated using established computational models.
| ADME Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 181.19 g/mol | Complies with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 0.45 | Indicates moderate lipophilicity, which can influence absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 75.1 Ų | Suggests good intestinal absorption and cell membrane permeability. |
| Water Solubility (LogS) | -1.83 | Predicts good aqueous solubility, which is favorable for absorption. |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be non-permeable | The compound is unlikely to cross the blood-brain barrier and have significant central nervous system effects. |
| Human Intestinal Absorption | Predicted to be high | Suggests good absorption from the gastrointestinal tract following oral administration. |
| Cytochrome P450 (CYP) Inhibition | Predicted to not be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) | Low potential for drug-drug interactions mediated by inhibition of major metabolic enzymes. |
Note: The data presented in this table are computationally predicted and have not been experimentally verified.
Preclinical Pharmacokinetic Profiles in Animal Models
There is no published data available on the preclinical pharmacokinetic profile of this compound in any animal models. Key pharmacokinetic parameters such as bioavailability, plasma half-life, volume of distribution, and clearance have not been determined. These studies are essential for understanding the in vivo behavior of the compound and for informing the design of further preclinical and clinical studies.
Research Applications Beyond Direct Therapeutic Development
Role as Biochemical Probes and Tool Compounds
4-(Pyrimidin-2-ylamino)butanoic acid is utilized in research settings as a biochemical tool. scbt.com It is made available for specialized applications such as proteomics research. scbt.com The broader class of pyrimidine (B1678525) derivatives is known to possess a wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties. researchgate.netgrowingscience.comnih.gov Compounds like this compound serve as valuable tool compounds for exploring these biological processes. As foundational molecules, they can be used to probe the active sites of enzymes or receptors, helping to elucidate biological pathways and identify new targets for drug discovery.
Application in Materials Science (e.g., resins, pigments, flame retardants for derivatives)
While the pyrimidine scaffold is a key area of interest in material chemistry, specific applications of this compound or its direct derivatives in the development of resins, pigments, or flame retardants are not extensively documented in publicly available research. The structural motifs, however, suggest a theoretical potential for such applications. For instance, the aromatic pyrimidine ring could be incorporated into polymer backbones to enhance thermal stability, a desirable characteristic for flame retardants and high-performance resins.
Potential in Agricultural Chemistry (e.g., pesticides, herbicides for derivatives)
The pyrimidine nucleus is a cornerstone in the development of modern agrochemicals. researchgate.net Derivatives of pyrimidine are widely recognized for their potent biological activities, which have been harnessed to create effective insecticides, herbicides, and fungicides. ekb.egorientjchem.orgmdpi.com This establishes a strong basis for the potential application of this compound derivatives in agricultural chemistry.
Research has demonstrated that modifying the substituents on the pyrimidine ring can lead to compounds with significant insecticidal properties, including some that act as insect growth regulators with high residual efficacy. researchgate.net For example, novel pyrimidine derivatives have been developed that show high insecticidal activity against pests like Aedes aegypti and lepidopteran species such as the diamondback moth (Plutella xylostella). digitellinc.comresearchgate.netnih.gov
In the realm of weed control, pyrimidine derivatives have been a major focus. growingscience.comresearchgate.net Pyrimidine carboxylic acids, in particular, have been identified as a class of compounds with broad-spectrum herbicidal activity. wikipedia.org Some pyrimidine-based herbicides function by inhibiting acetohydroxyacid synthase (AHAS), a key enzyme in plant metabolism. mdpi.com A novel mechanism of action for a different class of herbicides involves the disruption of the pyrimidine biosynthetic pathway itself, highlighting the importance of this chemical moiety as a herbicidal target. pnas.org
The diverse bioactivities of pyrimidine derivatives in an agricultural context are summarized in the table below.
| Application Area | Type of Pyrimidine Derivative | Target/Mechanism of Action | Example Pests/Weeds |
| Insecticide | Spiro pyrimidine aminonitriles | Varies; some act as insect growth regulators (IGRs) researchgate.net | Rice planthoppers, Culex pipiens larvae researchgate.net |
| Azo-aminopyrimidines | Chitinase inhibitors nih.gov | Ostrinia furnacalis, Plutella xylostella nih.gov | |
| Herbicide | Pyrimidine carboxylic acids | Unclear; likely involves inhibition of fatty acid and amino acid synthesis wikipedia.org | Grasses and broadleaf weeds wikipedia.org |
| Pyrimidine-biphenyl compounds | Acetohydroxyacid synthase (AHAS) inhibitors mdpi.com | Grass weeds (e.g., Echinochloa crus-galli) mdpi.com | |
| Pyrido[2,3-d]pyrimidines | Protoporphyrinogen oxidase (PPO) inhibitors (potential) nih.gov | Bentgrass (Agrostis stolonifera) nih.gov | |
| Fungicide | General pyrimidine derivatives | Various | Plant pathogenic fungi ekb.egorientjchem.org |
Use in Analytical Chemistry (e.g., ligands in coordination chemistry, spectroscopic/chromatographic methods)
The molecular structure of this compound makes it a promising candidate for applications in analytical chemistry, particularly as a ligand in coordination chemistry. The compound possesses multiple potential donor atoms: the two nitrogen atoms of the pyrimidine ring, the nitrogen of the amino group, and the oxygen atoms of the carboxylate group. This allows it to act as a chelating agent, binding to metal ions to form stable coordination complexes. nih.govresearchgate.net
The ability of pyrimidine and amino acid derivatives to form complexes with a variety of metal ions, including Mn(II), Fe(III), Co(II), Ni(II), and Cu(II), is well-established. nih.govresearchgate.net Such complexes are often characterized using spectroscopic methods (IR, electronic spectra) and magnetic susceptibility measurements to determine their geometry, which can range from octahedral to tetrahedral. nih.gov The formation of these complexes can be exploited in several analytical techniques. For example, if the complex formation results in a distinct color change or fluorescence response, the ligand could be used as a colorimetric or fluorometric sensor for specific metal ions. Furthermore, its chelating properties could be utilized in chromatographic methods to separate metal ions.
Role in Supramolecular Chemistry and Crystal Engineering
This compound is an exemplary molecule for use in supramolecular chemistry and crystal engineering due to its capacity for forming specific and predictable non-covalent interactions. The combination of an amino-pyrimidine group (a hydrogen bond donor and acceptor) and a carboxylic acid group (a strong hydrogen bond donor and acceptor) within the same molecule is particularly powerful for creating ordered solid-state architectures. nih.govresearchgate.net
The interaction between an amino-pyrimidine and a carboxylic acid is known to form a highly robust and reliable supramolecular synthon. nih.gov This typically involves complementary hydrogen bonds between the carboxylic acid's hydroxyl group and one of the pyrimidine's ring nitrogens (O–H···N), as well as between the amino group and the carbonyl oxygen (N–H···O). nih.govresearchgate.net These interactions can lead to the formation of discrete molecular dimers or extended one-dimensional chains and two-dimensional sheets. nih.govtandfonline.com
Future Research Directions and Emerging Trends
Exploration of New Biological Targets and Mechanisms
While the initial focus of research on pyrimidine (B1678525) derivatives has been on established targets, the future lies in uncovering novel biological pathways and molecular targets for 4-(Pyrimidin-2-ylamino)butanoic acid. The inherent structural motifs—a pyrimidine ring and an amino acid side chain—suggest a broad potential for interaction with various biomolecules.
Future investigations will likely move beyond well-trodden paths to explore its effects on less conventional targets. This could include:
Toll-Like Receptors (TLRs) : Pyrimidine scaffolds have been identified as potential modulators of TLRs, which are crucial in the innate immune response. nih.gov Research could investigate if this compound or its derivatives can modulate TLR signaling, offering potential therapeutic avenues for inflammatory and autoimmune diseases. nih.gov
Epigenetic Targets : The role of histone deacetylases (HDACs) and other epigenetic modifiers in cancer and other diseases is a significant area of research. The potential for pyrimidine-based compounds to act as dual inhibitors, for example, of anaplastic lymphoma kinase (ALK) and HDACs, opens up the possibility of exploring similar activities for this compound. nih.gov
Enzyme Inhibition : Beyond kinases, the compound could be screened against other enzyme families, such as lipoxygenases (LOX), which are involved in inflammatory pathways. mdpi.com
Understanding the precise mechanism of action at these new targets will be critical. This will involve a combination of biochemical assays, structural biology to determine binding modes, and cellular studies to elucidate downstream signaling effects.
Design of Multi-Target Directed Ligands
The traditional "one-target, one-drug" paradigm is increasingly being supplemented by the concept of Multi-Target Directed Ligands (MTDLs). nih.gov This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders and cancer, where hitting a single target may not be sufficient. nih.gov
The scaffold of this compound is well-suited for the design of MTDLs. Its structure can be systematically modified to incorporate additional pharmacophores that recognize other relevant biological targets. For instance, by combining the pyrimidine core with moieties known to interact with targets involved in Alzheimer's disease, such as β-secretase or glycogen (B147801) synthase kinase-3β (GSK-3), novel MTDLs could be developed. nih.govnih.gov
The strategic design of such molecules involves creating hybrid structures where one part of the molecule targets one protein, and another part engages with a different target, leading to a synergistic therapeutic effect.
| Potential MTDL Strategy | Target 1 | Target 2 | Potential Therapeutic Area |
| Dual Kinase/Epigenetic Inhibition | Anaplastic Lymphoma Kinase (ALK) | Histone Deacetylases (HDACs) | Cancer |
| Neuroinflammation Modulation | Kinase Target | Toll-Like Receptor 4 (TLR4) | Neurodegenerative Diseases |
| Dual Enzyme Inhibition | Kinase Target | Lipoxygenase (LOX) | Inflammatory Disorders |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization of new compounds. nih.gov
For this compound, AI and ML can be applied in several ways:
Predictive Modeling : ML algorithms can be trained on existing data for pyrimidine derivatives to predict the biological activity of new, virtual analogues of this compound against various targets. rsc.org This allows for the in silico screening of large virtual libraries to prioritize compounds for synthesis. nih.gov
De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. rsc.org
ADME/Toxicity Prediction : Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery process is crucial. AI models can effectively predict these properties, reducing the risk of late-stage failures. nih.gov
Development of Advanced Delivery Systems for Research Applications
The effectiveness of a compound in a biological system depends not only on its intrinsic activity but also on its ability to reach the target site in sufficient concentration. Advanced drug delivery systems (DDS) can improve the solubility, stability, and bioavailability of research compounds. researchgate.netrsc.orgrsc.org
For a polar molecule like this compound, which is an amino acid derivative, advanced delivery systems could be crucial for its application in cellular and in vivo studies. mdpi.com Future research could focus on:
Nanocarriers : Encapsulating the compound in lipid-based nanoparticles (liposomes) or polymeric nanoparticles can protect it from degradation, improve its circulation time, and facilitate its entry into cells. nih.gov
Peptide-Drug Conjugates (PDCs) : The amino acid portion of the molecule could be used to conjugate it to cell-penetrating peptides or targeting peptides. This would enhance its uptake by specific cells or tissues, allowing for more targeted research applications. researchgate.netrsc.org
Prodrug Strategies : The carboxylic acid or amino groups could be chemically modified to create prodrugs that are inactive until they reach the target site, where they are cleaved by specific enzymes to release the active compound.
These delivery systems would be invaluable for preclinical research, enabling more accurate studies of the compound's biological effects. researchgate.netrsc.org
Comparative Studies with Other Heterocyclic Amino Acid Derivatives
The field of medicinal chemistry is rich with heterocyclic compounds containing amino acid moieties. nih.govresearchgate.netrdd.edu.iq To fully understand the unique potential of this compound, it is essential to conduct comparative studies with other structurally related heterocyclic amino acid derivatives.
These studies would aim to establish clear structure-activity relationships (SAR) by comparing its biological profile with that of derivatives containing different heterocyclic cores (e.g., pyridine, pyrazole, oxazole) or different amino acid side chains. acs.orgnih.govdrugbank.com
| Heterocyclic Core | Example Compound | Key Biological Activities Noted in Class |
| Pyrimidine | This compound | Kinase inhibition, potential anti-inflammatory |
| Pyridine | 4-Oxo-4-(pyridin-2-ylamino)butanoic acid nih.gov | Varied, used in many drug scaffolds |
| Oxadiazole | 4-Oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids researchgate.netnih.gov | S1P1 receptor agonists researchgate.netnih.gov |
| Oxazole | 4-{[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid drugbank.com | Varied biological activities |
By systematically comparing potency, selectivity, and off-target effects, researchers can identify which structural features of this compound are critical for its activity and what makes it potentially superior for specific applications. Such comparative analyses are fundamental to rational drug design and the selection of the most promising candidates for further development. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyrimidin-2-ylamino)butanoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between pyrimidine-2-amine derivatives and γ-aminobutyric acid (GABA) analogs. For example, coupling 2-aminopyrimidine with 4-bromobutyric acid under basic conditions, followed by purification via recrystallization or column chromatography. Purity optimization requires monitoring reaction progress using thin-layer chromatography (TLC) and verifying final product integrity via melting point analysis (mp: 149–152.5°C as reported for structurally related pyrimidinyl derivatives) . Advanced routes may employ microwave-assisted synthesis to reduce side products .
Q. How can researchers structurally characterize this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the pyrimidine ring protons (δ 8.1–8.5 ppm) and butanoic acid backbone (δ 2.2–3.0 ppm for CH groups).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~3300 cm (N-H stretch of pyrimidinylamino group).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 180.204 (CHNO) for accurate mass validation .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Methodological Answer : The compound is sparingly soluble in water due to its zwitterionic nature but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) . Comparative data from structurally similar 4-aminobutyric acid derivatives (e.g., GABA) suggest pH-dependent solubility, requiring buffered solutions near physiological pH for stability .
Advanced Research Questions
Q. How does this compound interact with metal ions in coordination chemistry applications?
- Methodological Answer : The pyrimidine nitrogen and carboxylic acid groups act as chelating sites for transition metals (e.g., Cu, Zn). Design experiments using molar ratio methods (Job’s plot) to determine stoichiometry. Characterize complexes via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography. For example, analogous pyrimidine-thioether ligands form 1D polymeric structures with Cu(I), suggesting potential catalytic or material science applications .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Employ orthogonal analytical methods:
- HPLC-PDA : Quantify impurities (e.g., unreacted pyrimidine precursors).
- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays.
- Molecular Docking : Compare binding affinities to targets like GABA receptors or enzymes (e.g., HDACs) using software like AutoDock Vina. Cross-validate with in vitro enzymatic inhibition assays .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS. The carboxylic acid group is prone to esterification under acidic conditions.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (reported mp: 149–152.5°C ). Store lyophilized samples at –20°C for long-term stability.
Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
- Methodological Answer : Leverage QSAR models and ADMET predictors:
- SwissADME : Estimate logP (≈1.2), bioavailability score, and blood-brain barrier permeability.
- ProTox-II : Predict toxicity endpoints (e.g., hepatotoxicity) based on structural alerts (e.g., pyrimidine moiety).
- Molecular Dynamics (MD) : Simulate binding to serum albumin for plasma protein binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
